molecular formula C14H14ClNO B1616591 4-(4-Chloro-2-methylquinolin-3-yl)butan-2-one CAS No. 61640-16-2

4-(4-Chloro-2-methylquinolin-3-yl)butan-2-one

Cat. No.: B1616591
CAS No.: 61640-16-2
M. Wt: 247.72 g/mol
InChI Key: RJNCBNFDDJUWAS-UHFFFAOYSA-N
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Description

Historical Context of Quinoline Derivatives in Organic Chemistry

The historical development of quinoline chemistry traces its origins to the pioneering work of German chemist Friedlieb Ferdinand Runge, who first extracted quinoline from coal tar in 1834, initially naming this compound "leukol," meaning "white oil" in Greek. This seminal discovery marked the beginning of an extensive research trajectory that would eventually encompass thousands of quinoline derivatives with diverse applications. The foundational understanding of quinoline structure was further advanced through subsequent investigations by French chemist Charles Gerhardt in 1842, who obtained quinoline derivatives through dry distillation of naturally occurring alkaloids including quinine, strychnine, and cinchonine with potassium hydroxide. The apparent discrepancies between Runge's and Gerhardt's compounds were later resolved by German chemist August Hoffmann, who recognized that the observed differences resulted from the presence of contaminants rather than true structural variations.

The evolution of quinoline chemistry continued throughout the nineteenth and twentieth centuries with the development of systematic synthetic methodologies. Classical synthesis protocols including the Gould-Jacob, Friedlander, Pfitzinger, Skraup, Doebner-von Miller, and Conrad-Limpach reactions became fundamental tools for constructing quinoline scaffolds. The Skraup synthesis, developed in 1881, enabled the first laboratory-scale preparation of quinoline and established the foundation for subsequent synthetic approaches. The Friedlander synthetic approach, described in 1882, provided a versatile method for preparing quinoline derivatives through condensation reactions of 2-aminobenzaldehydes with ketones. These historical developments in synthetic methodology created the chemical foundation necessary for the eventual synthesis of complex quinoline derivatives such as this compound.

The twentieth century witnessed significant advances in quinoline derivative applications, particularly in pharmaceutical chemistry where compounds containing quinoline motifs demonstrated remarkable biological activities. The development of antimalarial drugs based on quinoline structures, including chloroquine and related compounds, demonstrated the pharmaceutical potential of these heterocyclic systems. The historical progression from simple quinoline extraction to sophisticated synthetic derivatives reflects the maturation of organic chemistry as a discipline and the increasing sophistication of synthetic methodologies. Contemporary research continues to build upon these historical foundations, employing modern synthetic techniques including transition metal catalysis, metal-free ionic liquid mediated reactions, and green chemistry protocols to access quinoline derivatives with enhanced properties and applications.

Structural Significance of the 4-Chloro-2-methylquinolin-3-yl Moiety

The structural architecture of this compound incorporates a quinoline core system that consists of a benzene ring fused to a pyridine ring, creating a bicyclic aromatic framework with distinct electronic properties. The quinoline moiety exhibits characteristics of both benzene and pyridine components, resulting in a heterocyclic system capable of participating in both electrophilic and nucleophilic substitution reactions. The positioning of substituents on the quinoline ring system significantly influences both the electronic distribution and the overall molecular properties of the compound. The chlorine atom located at the 4-position of the quinoline ring introduces electron-withdrawing characteristics that modify the reactivity profile of the aromatic system.

The presence of the methyl group at the 2-position of the quinoline ring contributes to the compound's lipophilicity and influences its solubility characteristics in various solvent systems. This methyl substitution pattern affects the overall electronic density distribution across the quinoline system and can influence intermolecular interactions with other chemical species. The strategic positioning of these substituents creates a unique electronic environment that distinguishes this particular quinoline derivative from other members of the quinoline family. The 3-position attachment point for the butan-2-one side chain provides a location for extending the molecular framework while maintaining the essential quinoline characteristics.

The butan-2-one moiety attached to the quinoline system introduces additional functional complexity through the presence of a ketone group. This ketone functionality provides potential sites for further chemical modification and can participate in various chemical reactions including nucleophilic addition, condensation reactions, and reduction processes. The four-carbon chain connecting the quinoline system to the ketone group creates a flexible linker that allows for conformational variation while maintaining the overall molecular integrity. The combination of the aromatic quinoline system with the aliphatic ketone functionality creates a hybrid molecular architecture that exhibits characteristics of both aromatic and aliphatic organic compounds.

Key Physicochemical Properties and Molecular Features

The molecular formula of this compound is C₁₄H₁₄ClNO, corresponding to a molecular weight of 247.72 grams per mole. This molecular weight places the compound within a range that is favorable for various applications while maintaining sufficient structural complexity for diverse chemical behaviors. The presence of chlorine, nitrogen, and oxygen atoms within the molecular framework creates multiple sites for intermolecular interactions and influences the compound's physical properties significantly. The calculated exact mass of 247.07600 atomic mass units provides precise molecular identification capabilities for analytical characterization.

The compound exhibits distinct thermal properties that reflect its structural composition and intermolecular forces. The boiling point has been reported as 364 degrees Celsius at 760 millimeters of mercury pressure, indicating substantial intermolecular attractions that require significant thermal energy for phase transitions. The flash point of 174 degrees Celsius suggests moderate volatility characteristics and provides important information for handling and storage considerations. The density of 1.191 grams per cubic centimeter indicates that the compound is denser than water, reflecting the presence of the chlorine atom and the overall molecular packing efficiency.

Table 1: Fundamental Physicochemical Properties of this compound

Property Value Units Source
Molecular Formula C₁₄H₁₄ClNO -
Molecular Weight 247.72 g/mol
Exact Mass 247.07600 amu
Density 1.191 g/cm³
Boiling Point 364 °C at 760 mmHg
Flash Point 174 °C
Refractive Index 1.595 -
Polar Surface Area 29.96000 Ų
LogP 3.71820 -

The optical properties of the compound include a refractive index of 1.595, which provides information about the compound's interaction with electromagnetic radiation and its optical density characteristics. The polar surface area of 29.96000 square angstroms indicates the extent of polar character within the molecular structure and influences solubility and permeability properties. The calculated logarithm of the partition coefficient (LogP) value of 3.71820 suggests moderate to high lipophilicity, indicating favorable partitioning into organic phases compared to aqueous environments.

Table 2: Structural and Electronic Properties of this compound

Property Value Description Reference
InChI Key RJNCBNFDDJUWAS-UHFFFAOYSA-N Unique identifier
SMILES CC(=O)CCc1c(C)nc2ccccc2c1Cl Structure notation
Hydrogen Bond Donors 0 Count
Hydrogen Bond Acceptors 2 Count
Rotatable Bonds 4 Count
Heavy Atom Count 17 Count

The molecular geometry and electronic distribution of this compound create specific interaction patterns that influence its chemical behavior and potential applications. The compound contains zero hydrogen bond donors but two hydrogen bond acceptors, indicating its capacity to participate in hydrogen bonding as an acceptor species. The presence of four rotatable bonds provides conformational flexibility that can influence molecular recognition and binding interactions. The heavy atom count of seventeen reflects the molecular complexity and provides insight into the compound's size and spatial requirements.

Properties

IUPAC Name

4-(4-chloro-2-methylquinolin-3-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-9(17)7-8-11-10(2)16-13-6-4-3-5-12(13)14(11)15/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNCBNFDDJUWAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1CCC(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356952
Record name 4-(4-chloro-2-methylquinolin-3-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61640-16-2
Record name 4-(4-chloro-2-methylquinolin-3-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Quinoline Core Construction

A common approach to quinoline derivatives is the Friedländer quinoline synthesis, which involves the condensation of 2-aminobenzaldehyde or its derivatives with ketones or aldehydes under acidic conditions.

  • For related quinoline ketones, solvent-free Friedländer synthesis using polyphosphoric acid (PPA) as a catalyst has been demonstrated to be efficient, yielding quinoline ketones with good purity and yield. Although this example is for a phenyl-substituted quinoline ketone, the methodology is adaptable to 4-chloro-2-methylquinoline derivatives by selecting appropriate starting materials.

Preparation of the 4-Chloro-2-methylquinoline Intermediate

  • The 4-chloro-2-methylquinoline moiety can be synthesized via condensation of anthranilic acid derivatives or 2-aminobenzophenone analogs with suitable ketones, followed by chlorination at the 4-position. Chlorination reagents such as phosphorus oxychloride (POCl3) or N-chlorosuccinimide (NCS) in the presence of catalysts are commonly used to introduce the chloro substituent.

Introduction of the Butan-2-one Side Chain

  • The butan-2-one side chain at the 3-position of the quinoline ring can be introduced by alkylation or acylation reactions using appropriate halo-ketones or via coupling reactions.

  • One reported synthetic strategy involves the reaction of anthranilic acid derivatives leading to quinoline formation, followed by functionalization with butan-2-one moieties.

Detailed Preparation Method from Patented Processes

While direct synthetic routes for this compound are limited, related patented methods for preparing key intermediates and analogous compounds provide insights into efficient preparation.

Advantages of the Patented Method

  • High yield and purity of intermediates without extensive purification steps.

  • Control over stereochemistry (trans/trans double bonds predominating).

  • Suitability for large-scale synthesis due to relatively simple and efficient reaction conditions.

Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Notes
1 Chlorohydrin Formation Isoprene + NCS in water, 30–100 °C Produces 1-chloro-2-methyl-3-buten-2-ol with ~78% yield
2 Halogenation with Allylic Rearrangement PBr3 (0.4 eq), Cu(I) salt (e.g., CuBr), 0 °C to RT, diethyl ether Yields 4-bromo-1-chloro-2-methyl-2-butene with trans:cis > 8:1
3 Coupling to Form Sulfide 2 eq haloalkene + Na2S, THF or lower alcohol solvent, 0 °C or below Produces di(4-chloro-3-methyl-2-butenyl) sulfide, trans/trans:trans/cis > 4:1

These steps, while from a related synthetic context, provide a framework for preparing functionalized side chains that can be attached to quinoline cores.

Analytical and Characterization Data

  • NMR Spectroscopy : Proton and carbon NMR data confirm the formation of intermediates with expected chemical shifts and coupling constants indicative of trans double bonds and chlorinated positions.

  • Purity : The intermediates and final compounds typically exhibit high purity, often obviating the need for extensive chromatographic purification.

  • Crystallinity : The final compound this compound is isolated as a yellow crystalline powder, facilitating characterization by X-ray crystallography and other solid-state techniques.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Type Yield/Notes
Friedländer Synthesis (Adapted) 2-Aminobenzophenone derivatives + ketones Polyphosphoric acid (PPA), heat Cyclocondensation to quinoline core Efficient, solvent-free, good yields
Chlorination of Quinoline Hydroxyquinoline derivatives POCl3, NCS Electrophilic substitution Quantitative yields of 4-chloroquinolines
Side Chain Functionalization Haloalkenes (from isoprene derivatives) Na2S, Cu(I) catalysts, PBr3 Halogenation, coupling to sulfides High stereoselectivity, scalable

Research Findings and Practical Considerations

  • The synthetic methods emphasize selectivity in halogenation to achieve the desired chloro substituents without side-products.

  • The use of copper(I) catalysts enhances allylic rearrangement, improving trans-selectivity crucial for biological activity.

  • Low-temperature reactions and choice of solvents like THF improve coupling efficiency and product purity.

  • The methodologies are designed to be scalable and economically viable, supporting industrial applications.

  • Analytical data such as NMR, IR, and crystallography are integral to confirming the structure and purity of intermediates and final products.

Chemical Reactions Analysis

4-(4-Chloro-2-methylquinolin-3-yl)butan-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce different butanone derivatives .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C14H14ClNO
Molecular Weight: 247.72 g/mol
CAS Number: 61640-16-2
IUPAC Name: 4-(4-chloro-2-methylquinolin-3-yl)butan-2-one

The compound is characterized by its yellow crystalline form and belongs to the quinoline family, which is known for its diverse biological activities.

Chemistry

This compound serves as a building block in organic synthesis. It is utilized in various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of more complex molecular structures.

Reaction TypeDescriptionCommon Reagents
Oxidation Addition of oxygen or removal of hydrogenPotassium permanganate, Chromium trioxide
Reduction Addition of hydrogen or removal of oxygenLithium aluminum hydride, Sodium borohydride
Substitution Replacement of one atom/group with anotherHalogens, Nucleophiles

Biology

Research indicates that this compound exhibits potential antimicrobial and anticancer properties . Studies have focused on its mechanism of action, which involves interaction with specific enzymes and receptors that may inhibit microbial growth or induce apoptosis in cancer cells.

Medicine

Ongoing research is exploring the therapeutic applications of this compound in drug development. Its structural characteristics suggest promising avenues for creating new pharmacological agents aimed at treating various diseases.

Industry

In industrial applications, this compound is used in the production of dyes and pigments , contributing to the formulation of colorants utilized in textiles and coatings.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of several quinoline derivatives, including this compound. The results indicated that this compound demonstrated significant activity against a range of bacterial strains, suggesting its potential as an antibacterial agent .

Anticancer Properties

In a recent structure–activity relationship study involving quinoline derivatives, researchers found that modifications to the quinoline structure could enhance anticancer activity. The findings highlighted that compounds similar to this compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells .

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-methylquinolin-3-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound differs from other butan-2-one derivatives in its quinoline backbone. Key structural analogs include:

  • 4-(4-Fluorophenyl)butan-2-one (CAS 63416-61-5): Substitutes quinoline with a fluorophenyl group, reducing aromatic π-system complexity but introducing electronegative fluorine .
  • 4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone) : A natural fragrance compound with a hydroxyl group, increasing polarity and hydrogen-bonding capacity .
  • 4-(4-Hydroxy-3-methoxyphenyl)butan-2-one (Zingerone) : Contains hydroxyl and methoxy groups, contributing to antioxidant activity .
  • 4-Phenyl-2-butanone (CAS 2550-26-7): Simplest analog with a phenyl group, lacking heteroatoms or complex substitutions .

Physicochemical Properties

  • Lipophilicity: The quinoline derivative’s chloro and methyl groups increase logP compared to phenyl or hydroxylated analogs, suggesting better membrane permeability .
  • Solubility: Hydroxyl groups (raspberry ketone, zingerone) enhance water solubility, whereas halogenated or alkylated derivatives (e.g., fluorophenyl or quinoline-based compounds) are more lipid-soluble .
  • Molecular Weight: Quinoline derivatives (e.g., ~265 g/mol for the target compound) are heavier than simpler phenyl analogs (e.g., 148 g/mol for 4-phenyl-2-butanone) .

Data Table of Comparative Analysis

Compound Name CAS Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Bioactivity References
4-(4-Chloro-2-methylquinolin-3-yl)butan-2-one - 4-Cl, 2-CH₃, quinolin-3-yl C₁₄H₁₃ClNO ~265 (calculated) Potential antimicrobial/anticancer
4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one 27311-88-2 6-Br, 4-Cl, 2-CH₃, quinolin-3-yl C₁₄H₁₂BrClNO 344.6 Research chemical
4-(4-Fluorophenyl)butan-2-one 63416-61-5 4-F-C₆H₄ C₁₀H₁₁FO 166.2 Enzyme inhibition (AChE, tyrosinase)
4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone) 5471-51-2 4-OH-C₆H₄ C₁₀H₁₂O₂ 164.2 Fragrance, cosmetics
Zingerone 122-48-5 4-OH-3-OCH₃-C₆H₃ C₁₁H₁₄O₃ 194.2 Antioxidant, anti-inflammatory
4-Phenyl-2-butanone 2550-26-7 C₆H₅ C₁₀H₁₂O 148.2 Laboratory reagent

Biological Activity

4-(4-Chloro-2-methylquinolin-3-yl)butan-2-one is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline structure, characterized by a chloro group and a butan-2-one moiety. The presence of these functional groups influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. This interaction can lead to modulation of various biochemical pathways, resulting in inhibition of microbial growth or induction of apoptosis in cancer cells.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial survival or cancer cell proliferation.
  • Receptor Binding : It may bind to cellular receptors, altering signaling pathways involved in cell growth and apoptosis.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens.

Pathogen Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusStrong antibacterial effect1–2 µg/mL
Escherichia coliModerate antibacterial effect2–8 µg/mL
Salmonella entericaModerate antibacterial effect2–8 µg/mL

The compound's hydrophobicity plays a crucial role in its effectiveness against Gram-positive bacteria compared to Gram-negative bacteria.

Anticancer Activity

Preliminary studies suggest that this compound may also have anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell cycle progression.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent .
  • Cytotoxicity Assessment : In vitro assessments demonstrated that the compound exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity. Further structure-activity relationship (SAR) studies are ongoing to optimize its efficacy .

Q & A

Q. What are the recommended methods for synthesizing 4-(4-Chloro-2-methylquinolin-3-yl)butan-2-one in a laboratory setting?

The synthesis typically involves coupling reactions between chlorinated quinoline derivatives and ketone precursors. For example, a Friedel-Crafts acylation or nucleophilic substitution might be employed, using catalysts like Lewis acids (e.g., AlCl₃) or palladium-based systems for cross-coupling. Reaction optimization includes controlling temperature (e.g., 80–120°C) and solvent polarity (e.g., dichloromethane or DMF). Post-synthesis purification via column chromatography or recrystallization ensures product integrity. Analytical validation using NMR (¹H/¹³C) and mass spectrometry is critical .

Q. How can researchers determine the crystal structure of this compound using X-ray crystallography?

Single-crystal X-ray diffraction is the gold standard. Steps include:

  • Growing high-quality crystals via slow evaporation (solvents like ethanol/acetone).
  • Data collection on a diffractometer (Mo/Kα radiation, λ = 0.71073 Å).
  • Structure solution using direct methods (e.g., SHELXS ) and refinement via SHELXL .
  • Visualization and validation using software like WinGX/ORTEP for anisotropic displacement ellipsoids . Key parameters (unit cell dimensions, space group) should align with similar quinoline derivatives.

Q. What analytical techniques confirm the purity of this compound post-synthesis?

  • HPLC/GC-MS : Retention time comparison against standards.
  • Melting Point Analysis : Sharp melting point indicates purity.
  • Elemental Analysis (CHNS) : Matches theoretical composition.
  • Spectroscopy : NMR (absence of extraneous peaks), IR (characteristic C=O stretch ~1700 cm⁻¹). Contaminants are flagged via deviations in these metrics .

Q. What safety precautions are advised when handling this compound?

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Avoid inhalation/contact; refer to Safety Data Sheets (SDS) for similar ketones (e.g., acute toxicity protocols) .
  • Store in airtight containers, away from oxidizers.

Advanced Research Questions

Q. How can hydrogen bonding patterns influence the supramolecular arrangement of this compound in the solid state?

Graph set analysis (e.g., Etter’s rules ) categorizes H-bond motifs (e.g., R₂²(8) rings). The chloro and methyl groups on the quinoline ring may direct packing via C–H···O or π-π interactions. Such arrangements affect solubility and stability. Computational tools (Mercury, CrystalExplorer) predict packing efficiency and intermolecular forces .

Q. What strategies resolve contradictions between spectroscopic data and computational modeling results?

  • Cross-Validation : Use multiple techniques (e.g., 2D NMR, X-ray) to confirm structural assignments.
  • Solvent Effects in DFT : Include implicit solvent models (e.g., PCM) to align calculated NMR shifts with experimental data.
  • Dynamic Effects : Consider rotamer populations in solution versus static crystal structures .

Q. How does the electronic nature of the quinoline substituent affect the ketone’s reactivity?

The electron-withdrawing chloro group increases the electrophilicity of the ketone, enhancing nucleophilic attack (e.g., Grignard reactions). Computational studies (DFT) reveal charge distribution: Mulliken charges on the carbonyl carbon correlate with reactivity trends. Substituent effects are modeled using Hammett σ constants .

Q. What challenges arise in achieving enantiomeric purity, and how can they be addressed?

  • Chiral Resolution : Use chiral stationary phases in HPLC or enzymatic resolution (e.g., lipases) .
  • Asymmetric Synthesis : Employ chiral auxiliaries or catalysts (e.g., BINOL-derived ligands) during ketone formation.
  • VCD Spectroscopy : Validates enantiomeric excess by correlating vibrational circular dichroism with configuration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(4-Chloro-2-methylquinolin-3-yl)butan-2-one
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4-(4-Chloro-2-methylquinolin-3-yl)butan-2-one

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